molecular formula C8H6ClN B1356066 2-Chloro-3-methylbenzonitrile CAS No. 15013-71-5

2-Chloro-3-methylbenzonitrile

Cat. No. B1356066
CAS RN: 15013-71-5
M. Wt: 151.59 g/mol
InChI Key: RBHUDDGPJRWBTF-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbenzonitrile is a chemical compound with the molecular formula C8H6ClN . It has a molecular weight of 151.593 Da . This compound is not intended for human or veterinary use and is used for research purposes.


Molecular Structure Analysis

The molecular structure of 2-Chloro-3-methylbenzonitrile consists of a benzene ring with a chlorine atom (—Cl), a cyano group (—C≡N), and a methyl group (—CH3) attached to it . The exact structure can be determined using techniques like mass spectrometry .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-3-methylbenzonitrile are not detailed in the search results, it’s worth noting that similar compounds can undergo reactions like the Sandmeyer reaction and halogenation .


Physical And Chemical Properties Analysis

2-Chloro-3-methylbenzonitrile has a molecular weight of 151.59 g/mol . More detailed physical and chemical properties can be determined using various analytical techniques .

Scientific Research Applications

1. Spectroscopic Characterization and Molecular Structure Analysis

  • Application Summary: 2-Chloro-3-methylbenzonitrile is used in the study of molecular structures through spectroscopic characterization. This involves using spectroscopic techniques to analyze the vibrational modes of the compound .
  • Methods of Application: The study involves the use of Density Functional Theory (DFT) to study the molecular structure of the compound. The calculated wavenumbers are supported by the experimental analysis of the vibrational modes of 2-Chloro-3-methylbenzonitrile. Complete assignments have been performed based on experimental data and potential energy distribution (PED) of the vibrational modes .
  • Results or Outcomes: Through natural bond orbital (NBO) analysis, the charge delocalization within the molecule has been studied. The molecular electrostatic potential (MEP) map shows various active regions of the charge distribution on the chemical structure .

2. Material-specific Binding Peptides

  • Application Summary: Material-specific binding peptides (MBPs) have emerged as a diverse and innovation-enabling class of peptides in applications such as plant health, biocatalysis, medicine, and microplastic quantification . 2-Chloro-3-methylbenzonitrile could potentially be used in the design of these MBPs.
  • Methods of Application: The design of material-specific MBPs involves protein engineering methodologies and computational and analytical methodologies .
  • Results or Outcomes: The use of MBPs in material science applications has the potential to empower sustainable innovations in various fields such as agriculture, medicine, and environmental monitoring .

3. Synthesis of Derivatives

  • Application Summary: 2-Chloro-3-methylbenzonitrile is used as a starting material for the synthesis of its derivatives .
  • Methods of Application: The synthesis involves various organic reactions such as the Sandmeyer reaction, where it is converted to various functional groups using diazonium salts and other reagents .
  • Results or Outcomes: The synthesis results in the formation of derivatives of 2-Chloro-3-methylbenzonitrile, which can have different properties and potential applications .

4. Synthesis of Salicylic Acid Derivative

  • Application Summary: A novel salicylic acid derivative called 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid (3-CH2Cl) was introduced as a potential alternative compound to substitute acetylsalicylic acid (ASA). This compound is known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .
  • Methods of Application: The synthesis of this compound involves complex chemical reactions .
  • Results or Outcomes: Preliminary assessment results of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have made 3-CH2Cl a promising compound for “new” drug development .

5. Synthesis of 2-Arylbenzothiazoles

  • Application Summary: 2-Chloro-3-methylbenzonitrile can be used in the synthesis of 2-arylbenzothiazoles, which are biologically potent molecules with numerous applications .
  • Methods of Application: The synthesis involves various organic reactions to form the 2-arylbenzothiazole scaffold .
  • Results or Outcomes: The resulting 2-arylbenzothiazoles have been used to treat various conditions and have shown anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, anti-malarial, hypoglycemic, anti-inflammatory activities, and more .

6. Enhanced Two-Photon Absorption

  • Application Summary: 2-Chloro-3-methylbenzonitrile can be used in the study of two-photon absorption, a quantum mechanical process where two photons are absorbed to excite a molecule from one state to a higher energy state .
  • Methods of Application: The study involves spectroscopic techniques and quantum mechanical calculations .
  • Results or Outcomes: The results showed more efficient intramolecular charge transfer and enhanced two-photon absorption cross sections when the benzonitrile substitution is at position 3 of the central pyrrole .

properties

IUPAC Name

2-chloro-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN/c1-6-3-2-4-7(5-10)8(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHUDDGPJRWBTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561303
Record name 2-Chloro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-methylbenzonitrile

CAS RN

15013-71-5
Record name 2-Chloro-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-3-methylbenzaldehyde (19.4 g) in ethanol (45 ml) was added an aqueous hydroxylamine hydrochloride (9.7 g) solution (12 ml), and an aqueous sodium hydroxide (6.9 g) solution (10 ml) was added. The mixture was stirred at room temperature for 1.5 hours. Water (500 ml) was added and the precipitated crystals were collected by filtration. The obtained white crystals (16.1 g) were dissolved in acetic anhydride (50 ml) and the mixture was heated under reflux for 2.5 hours. The reaction mixture was concentrated under reduced pressure and the obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (5:1)) to give 2-cyano-6-methylchlorobenzene (10.9 g) as a white solid. A suspension of 2-cyano-6-methylchlorobenzene (10.9 g), N-bromosuccinimide (12.8 g) and benzoyl peroxide (523 mg) in carbon tetrachloride (100 ml) was heated under reflux for 3.5 hours. The insoluble material was filtered off and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate (20:1)) to give 2-chloro-3-cyanobenzaldehyde (12.8 g) as a colorless oil. Subsequently, the title compound was prepared from 2-chloro-3-cyanobenzaldehyde, 3-aminopyrazole and ethyl 3-ketohexanoate in the same manner as in Example 25.
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
9.7 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
6.9 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
M Thevis, T Piper, S Beuck, H Geyer… - … in Mass Spectrometry, 2013 - Wiley Online Library
… originating from C2 and C4, with simultaneous production of C1–C2 and C4–C5 double bonds leads to a product ion representing protonated 4-amino-2-chloro-3-methylbenzonitrile (m/…
YM So, JKY Wong, TLS Choi, A Prabhu… - Drug Testing and …, 2021 - Wiley Online Library
… RAD140 and 4-amino-2-chloro-3-methylbenzonitrile (R-M1) were obtained from Cayman Chemical Company (Ann Arbor, Michigan, USA) and Toronto Research Chemicals, Inc. (…
M Thevis, A Thomas, T Piper, O Krug… - … Journal of Mass …, 2014 - journals.sagepub.com
… ) benzonitrile and 4-amino2-chloro-3-methylbenzonitrile, respectively, the counterparts … of the hydroxylated 4-amino-2-chloro-3-methylbenzonitrile (vide supra) as deprotonated odd- (…
Number of citations: 17 journals.sagepub.com
MN Broberg, H Knych, U Bondesson, C Pettersson… - Metabolites, 2021 - mdpi.com
… The aromatic moiety consists of 2-chloro-3-methylbenzonitrile and the aliphatic moiety consists of 3-methyl-8-azabicyclo[3.2.1]octan-3-ol. As seen in Figure 2 and Table A1 in Appendix …
Number of citations: 9 www.mdpi.com
M Thevis, W Schänzer - Molecular and cellular endocrinology, 2018 - Elsevier
… 4-amino-naphthonitrile and 4-amino-2-chloro-3-methylbenzonitrile, respectively), dissociation pathways were found to be of particular similarity. Based on these data, tentative structure …
Number of citations: 74 www.sciencedirect.com
MB Subhahar, AK Karakka Kal, M Philip… - Drug Testing and …, 2021 - Wiley Online Library
… Besides, these product ions represent the anions of the hydroxylated 4-amino-2-chloro-3-methylbenzonitrile as deprotonated odd and even electron species respectively. The positive …
M Asano, T Hitaka, T Imada, M Yamada… - Bioorganic & Medicinal …, 2017 - Elsevier
We recently reported a class of novel tissue-selective androgen receptor modulators (SARMs), represented by a naphthalene derivative A. However, their pharmacokinetic (PK) profiles …
Number of citations: 13 www.sciencedirect.com
F Wagener, L Euler, C Görgens, S Guddat, M Thevis - Metabolites, 2022 - mdpi.com
… For M5, a reference standard was available; therefore, the identity of M5 could be verified as 4-amino-2-chloro-3-methylbenzonitrile. Of the monohydroxylated metabolites M6a, M6b, …
Number of citations: 6 www.mdpi.com
AA Nirschl, Y Zou, SR Krystek Jr… - Journal of medicinal …, 2009 - ACS Publications
A novel selective androgen receptor modulator (SARM) scaffold was discovered as a byproduct obtained during synthesis of our earlier series of imidazolidin-2-ones. The resulting …
Number of citations: 32 pubs.acs.org
M Thevis, M Kohler, N Schlörer… - Journal of mass …, 2008 - Wiley Online Library
… N-(4-bromo-3-chloro-2-methylphenyl)acetamide, which was treated with copper cyanide and subsequently with hydrochloric acid to provide 4-amino-2-chloro-3-methylbenzonitrile. This …

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